BI-167107: A Technical Guide to its Mechanism of Action
BI-167107: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-167107 is a high-affinity and potent long-acting full agonist for the β2 adrenergic receptor (β2AR).[1][2][3] Developed by Boehringer Ingelheim, it has been instrumental as a tool compound, particularly in the structural elucidation of the active state of the β2AR.[2][3] This technical guide provides an in-depth overview of the mechanism of action of BI-167107, including its binding characteristics, signaling pathways, and the experimental protocols used for its characterization.
Core Mechanism of Action: β2 Adrenergic Receptor Agonism
BI-167107 exerts its primary pharmacological effect by binding to and activating the β2 adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. As a full agonist, it stabilizes the active conformation of the receptor, leading to the activation of the downstream signaling cascade.
Binding to the β2 Adrenergic Receptor
BI-167107 exhibits a very high binding affinity for the human β2AR with a dissociation constant (Kd) of 84 pM. Its binding to the orthosteric site of the receptor involves key interactions with specific amino acid residues. The crystal structure of the BI-167107-β2AR complex (PDB ID: 3P0G) reveals that the alkylamine and β-OH groups of BI-167107 form polar interactions with Asp113 in transmembrane helix 3 (TM3), and with Asn312 and Tyr316 in TM7. These interactions are crucial for stabilizing the active conformation of the receptor.
Upon binding, BI-167107 induces a significant conformational change in the β2AR. This includes an outward movement of the cytoplasmic end of TM6 by approximately 11 Å and rearrangements of TM5 and TM7. This structural rearrangement is a hallmark of GPCR activation and is remarkably similar to the activation mechanism of rhodopsin.
Downstream Signaling Pathway
Activation of the β2AR by BI-167107 leads to the coupling of the receptor to the heterotrimeric Gs protein. This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated Gαs-GTP complex then stimulates adenylyl cyclase, an enzyme that converts ATP into the second messenger cyclic AMP (cAMP). The elevation of intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
Quantitative Data
The following tables summarize the in vitro pharmacological profile of BI-167107.
Table 1: β2 Adrenergic Receptor Binding and Functional Potency
| Parameter | Value | Species | Assay Type | Reference |
| Kd | 84 pM | Human | Radioligand Binding | |
| EC50 | 0.05 nM | Human | cAMP Accumulation | |
| t1/2 (dissociation) | 30 hours | Human | Radioligand Binding | |
| Bmax | 2238 fmol/mg protein | Not Specified | Radioligand Binding |
Table 2: Selectivity Profile of BI-167107
BI-167107 is not a highly selective β2AR agonist. A Eurofins Safety Panel 44™ screen revealed significant activity at other receptors.
| Target | IC50 | Species | Assay Type | Effect | Reference |
| β1 Adrenergic Receptor | 3.2 nM | Human | Radioligand Binding | Agonist | |
| α1A Adrenergic Receptor | 32 nM | Human | Radioligand Binding | Antagonist | |
| 5-HT1B Receptor | 0.25 µM | Human | Radioligand Binding | Antagonist | |
| 5-HT1A Receptor | 1.4 µM | Human | Radioligand Binding | Agonist | |
| Dopamine D2S Receptor | 5.9 µM | Human | Radioligand Binding | Agonist | |
| 5-HT Transporter | 6.1 µM | Human | Radioligand Binding | Antagonist | |
| µ (MOP) Opioid Receptor | 6.5 µM | Human | Radioligand Binding | Agonist | |
| Dopamine Transporter | 7.2 µM | Human | Radioligand Binding | Antagonist |
Experimental Protocols
The following sections detail the general methodologies used to characterize the mechanism of action of BI-167107.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and the total number of receptors (Bmax) in a given tissue or cell preparation.
Objective: To quantify the binding of BI-167107 to the β2 adrenergic receptor.
General Protocol:
-
Membrane Preparation:
-
Cells or tissues expressing the β2AR are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled BI-167107 are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
-
Separation and Detection:
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of BI-167107 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki (and subsequently Kd for an agonist) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay is used to measure the ability of BI-167107 to stimulate the production of intracellular cAMP, thus determining its potency (EC50) and efficacy.
Objective: To quantify the functional agonism of BI-167107 at the β2 adrenergic receptor.
General Protocol:
-
Cell Culture:
-
A cell line expressing the human β2AR (e.g., HEK293 or CHO cells) is cultured in appropriate media.
-
Cells are seeded into multi-well plates and allowed to adhere overnight.
-
-
Agonist Stimulation:
-
The cell culture medium is removed, and cells are washed with a suitable assay buffer.
-
A phosphodiesterase inhibitor (e.g., IBMX) is added to prevent the degradation of cAMP.
-
Cells are then incubated with varying concentrations of BI-167107 for a defined period.
-
-
Cell Lysis and Detection:
-
The stimulation is terminated, and the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced at each concentration of BI-167107 is determined from the standard curve.
-
A dose-response curve is plotted, and the EC50 value (the concentration of BI-167107 that produces 50% of the maximal response) is calculated using non-linear regression.
-
Conclusion
BI-167107 is a potent, high-affinity full agonist of the β2 adrenergic receptor with a well-characterized mechanism of action. Its ability to stabilize the active conformation of the receptor has made it an invaluable tool for structural and functional studies of GPCRs. While it exhibits some off-target activity, its primary action is through the canonical Gs-adenylyl cyclase-cAMP signaling pathway. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this important pharmacological tool.
